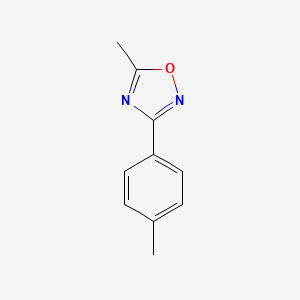

5-Methyl-3-p-tolyl-1,2,4-oxadiazole

Description

The exact mass of the compound 5-Methyl-3-p-tolyl-1,2,4-oxadiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methyl-3-p-tolyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-3-p-tolyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-3-5-9(6-4-7)10-11-8(2)13-12-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGSEQYNSZOSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297056 | |

| Record name | 5-Methyl-3-p-tolyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81386-30-3 | |

| Record name | 81386-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-3-p-tolyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry.[1][2] Its prevalence in numerous biologically active compounds stems from its unique physicochemical properties. The 1,2,4-oxadiazole moiety is often employed as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles.[2] This structural motif is present in a wide array of therapeutic agents, demonstrating activities including anti-inflammatory, antimicrobial, anticancer, and antiviral effects. The inherent stability and synthetic accessibility of the 1,2,4-oxadiazole core make it a privileged scaffold in modern drug discovery and development. This guide provides a comprehensive overview of the synthesis and detailed characterization of a specific derivative, 5-Methyl-3-p-tolyl-1,2,4-oxadiazole, a compound of interest for further pharmacological investigation.

Synthesis of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole: A Two-Step Approach

The most common and efficient pathway for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves a two-step process: the formation of an amidoxime intermediate from a nitrile, followed by cyclization with an appropriate acylating agent.[1][3] In the case of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole, the synthesis commences with the conversion of p-tolunitrile to N'-hydroxy-4-methylbenzimidamide, which is subsequently reacted with acetic anhydride to yield the target compound.

Part 1: Synthesis of the Key Intermediate: N'-hydroxy-4-methylbenzimidamide

The initial and crucial step is the synthesis of the amidoxime, N'-hydroxy-4-methylbenzimidamide, from p-tolunitrile. This reaction is typically carried out by treating the nitrile with hydroxylamine in the presence of a base.

Reaction Scheme:

Figure 1: Synthesis of N'-hydroxy-4-methylbenzimidamide.

Experimental Protocol: Synthesis of N'-hydroxy-4-methylbenzimidamide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolunitrile (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a suitable base such as sodium carbonate (1.5 equivalents).

-

Solvent Addition: Add a mixture of ethanol and water (e.g., 3:1 v/v) to the flask to dissolve the reactants.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically around 80-90 °C) with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (p-tolunitrile) is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

Purification: Wash the collected solid with cold water and then a minimal amount of cold ethanol to remove any unreacted starting materials and inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Drying: Dry the purified N'-hydroxy-4-methylbenzimidamide under vacuum to obtain a white crystalline solid.

Part 2: Cyclization to 5-Methyl-3-p-tolyl-1,2,4-oxadiazole

The final step involves the acylation of the N'-hydroxy-4-methylbenzimidamide with acetic anhydride, followed by an intramolecular cyclization to form the 1,2,4-oxadiazole ring.

Reaction Scheme:

Figure 2: Synthesis of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole.

Experimental Protocol: Synthesis of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole

-

Reaction Setup: In a round-bottom flask, suspend N'-hydroxy-4-methylbenzimidamide (1 equivalent) in an excess of acetic anhydride (3-5 equivalents), which acts as both the acylating agent and the solvent.

-

Reaction Conditions: Heat the mixture gently with stirring. A common protocol involves heating at reflux (around 100-120 °C) for a period of 1 to 3 hours.

-

Monitoring: The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the cooled mixture into a beaker of ice-cold water to hydrolyze the excess acetic anhydride.

-

Isolation: The product will typically precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product as a crystalline solid.

-

Drying: Dry the purified 5-Methyl-3-p-tolyl-1,2,4-oxadiazole in a vacuum oven.

Characterization of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Aromatic protons (p-tolyl group): Two doublets in the range of δ 7.2-8.0 ppm. Methyl protons (p-tolyl): A singlet around δ 2.4 ppm. Methyl protons (on the oxadiazole ring): A singlet around δ 2.6 ppm. | Confirms the presence of the p-tolyl and methyl groups and their respective chemical environments. |

| ¹³C NMR | Oxadiazole ring carbons: Two signals in the downfield region, typically δ 165-178 ppm.[4] Aromatic carbons: Signals in the range of δ 125-145 ppm.[4] Methyl carbons: Two signals in the aliphatic region, typically δ 10-25 ppm.[4] | Confirms the carbon skeleton of the molecule, including the heterocyclic ring carbons.[4] |

| FTIR | C=N stretching (oxadiazole ring): A characteristic absorption band around 1610-1630 cm⁻¹. C-O-N stretching (oxadiazole ring): Bands in the region of 1200-1300 cm⁻¹. Aromatic C-H stretching: Bands above 3000 cm⁻¹. Aliphatic C-H stretching: Bands below 3000 cm⁻¹. | Confirms the presence of the 1,2,4-oxadiazole ring and the aromatic and aliphatic C-H bonds. |

| Mass Spec. | Molecular ion peak (M⁺): Expected at m/z corresponding to the molecular weight of C₁₀H₁₀N₂O (174.20 g/mol ). | Confirms the molecular weight of the synthesized compound. |

Conclusion

This technical guide outlines a reliable and well-established two-step synthesis for 5-Methyl-3-p-tolyl-1,2,4-oxadiazole, a molecule with potential applications in drug discovery. The synthesis proceeds through a key amidoxime intermediate, followed by a cyclization reaction with acetic anhydride. The provided experimental protocols are based on established methodologies for the synthesis of 1,2,4-oxadiazoles. Furthermore, the guide details the expected outcomes from various spectroscopic techniques essential for the unambiguous characterization of the final product. This comprehensive information serves as a valuable resource for researchers and scientists working on the synthesis and development of novel heterocyclic compounds for therapeutic applications.

References

-

Synthesis and spectroscopic studies of 5-methyl-3-phenyl- and 5-methyl-3-(o-, m-, and p-tolyl)-1,2,4-oxadiazoles. Journal of Chemical & Engineering Data. Available at: [Link]

-

¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova. Available at: [Link]

-

Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl). ResearchGate. Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health. Available at: [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. Available at: [Link]

-

Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. ResearchGate. Available at: [Link]

-

Synthesis and Screening of New[5][6][7]Oxadiazole,[4][5][7]Triazole, and[4][5][7]Triazolo[4,3-b][4][5][7]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. Available at: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

spectroscopic analysis (NMR, IR, MS) of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole

Introduction: Elucidating the Molecular Architecture

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form a foundational pillar for innovation. Among these, the 1,2,4-oxadiazole scaffold is a recurring motif, valued for its bioisosteric properties and broad spectrum of pharmacological activities.[1] The specific compound, 5-Methyl-3-p-tolyl-1,2,4-oxadiazole, merges this privileged heterocycle with a substituted aromatic system, creating a molecule of significant interest for drug development professionals.

Accurate structural confirmation is the bedrock of all subsequent research, from establishing structure-activity relationships (SAR) to ensuring purity and batch-to-batch consistency. This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our approach moves beyond mere data reporting, focusing on the causal logic behind experimental choices and the interpretation of spectral data to build a self-validating, unambiguous structural assignment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each nucleus. For 5-Methyl-3-p-tolyl-1,2,4-oxadiazole, both ¹H and ¹³C NMR are essential for confirming the connectivity and arrangement of the tolyl and methyl substituents on the oxadiazole core.

Expertise & Experience: The "Why" Behind the Experiment

The choice of solvent is critical. A deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), is used because it lacks protons that would otherwise overwhelm the analyte's signals.[2] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. The analysis of both ¹H and ¹³C spectra in tandem is crucial; ¹H NMR identifies proton environments and their neighbors, while ¹³C NMR confirms the number and type of carbon atoms, including quaternary carbons that are invisible in ¹H spectra.

Expected Spectral Data & Interpretation

The structure of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole presents a distinct set of expected signals.

Caption: Structure of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole.

¹H NMR (Proton):

-

Aromatic Protons (p-tolyl): The para-substituted tolyl group will exhibit a characteristic AA'BB' system. This typically appears as two distinct doublets in the aromatic region (~7.2-8.0 ppm). The protons ortho to the oxadiazole ring are expected to be slightly downfield due to the ring's electron-withdrawing nature.

-

Methyl Protons (C5-CH₃): A sharp singlet corresponding to the three protons of the methyl group attached to the oxadiazole ring (C5). Its chemical shift will be in the aliphatic region, typically around 2.6 ppm.

-

Methyl Protons (Tolyl-CH₃): A sharp singlet for the three protons of the tolyl methyl group, expected around 2.4 ppm.

¹³C NMR (Carbon):

-

Oxadiazole Carbons (C3 & C5): Two distinct quaternary signals are expected at the low-field end of the spectrum, typically in the range of 165-175 ppm.[3]

-

Aromatic Carbons (p-tolyl): Four signals are expected for the six aromatic carbons due to symmetry: two for the protonated carbons and two for the quaternary carbons (one attached to the oxadiazole and one to the methyl group).

-

Methyl Carbons: Two signals in the high-field (aliphatic) region of the spectrum, corresponding to the C5-methyl and the tolyl-methyl carbons.[4]

Table 1: Expected NMR Chemical Shifts (δ) in CDCl₃

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| Oxadiazole C3 | - | ~168-170 | - |

| Oxadiazole C5 | - | ~173-175 | - |

| Tolyl-H (ortho) | ~7.9-8.1 | ~127-128 | Doublet |

| Tolyl-H (meta) | ~7.2-7.4 | ~129-130 | Doublet |

| Tolyl-C (ipso) | - | ~124-126 | - |

| Tolyl-C (para) | - | ~142-144 | - |

| C5-CH₃ | ~2.6-2.7 | ~11-13 | Singlet |

| Tolyl-CH₃ | ~2.4-2.5 | ~21-22 | Singlet |

Note: These are predicted values based on literature for similar compounds. Actual values may vary slightly.[3][4]

Trustworthiness: Self-Validating Experimental Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[2]

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution and line shape.

-

¹H Spectrum Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of ~16 ppm and an acquisition time of ~3-4 seconds are typical.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~240 ppm) is required. A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

-

Data Processing: Process the raw data (FID) using Fourier transformation. Phase correct the spectra and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the ¹H signals to confirm the proton ratios.

Part 2: Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Experience: Interpreting the Vibrational Signature

For 5-Methyl-3-p-tolyl-1,2,4-oxadiazole, the IR spectrum provides a unique fingerprint that confirms the presence of the oxadiazole ring, the aromatic system, and the methyl groups. The key is to look for characteristic absorption bands. The C=N stretching vibration of the oxadiazole ring is a particularly diagnostic peak.[2] The absence of certain bands (e.g., a broad -OH or a sharp C≡N) is also a crucial piece of confirmatory evidence.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (p-tolyl) |

| 2980-2850 | C-H Stretch | Aliphatic (CH₃) |

| ~1615 | C=N Stretch | Oxadiazole Ring |

| ~1580, ~1500 | C=C Stretch | Aromatic Ring |

| 1300-1000 | C-O-C Stretch | Oxadiazole Ring |

| 900-675 | C-H Bend | Aromatic (out-of-plane) |

Note: Values are based on typical ranges for these functional groups in similar heterocyclic systems.[2][5]

Trustworthiness: Self-Validating Experimental Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil. This method is fast and requires minimal sample preparation.

-

Background Scan: Before running the sample, perform a background scan of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum should be automatically background-corrected. Identify and label the major absorption peaks and compare them against the expected values to confirm the presence of the key functional groups.

Part 3: Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides two vital pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the elemental composition and infer the molecular structure.

Expertise & Experience: Predicting the Fragmentation Cascade

Electron Ionization (EI) is a common technique for analyzing small, thermally stable organic molecules. Under EI conditions, 1,2,4-oxadiazoles undergo characteristic fragmentation pathways. A key process is a retro-cycloaddition (RCA) cleavage of the heterocyclic ring.[6] For the p-tolyl isomer, the primary fragmentation is the loss of a neutral acetonitrile (CH₃CN) molecule.[6] This specific loss is highly diagnostic and provides strong evidence for the 5-methyl-1,2,4-oxadiazole structure.

Caption: Proposed EI-MS fragmentation pathway for the title compound.

Trustworthiness: Self-Validating Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or GC inlet.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is conventional because it produces reproducible fragmentation patterns, allowing for library matching and comparison.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Interpretation:

-

Identify the molecular ion peak (M⁺˙) at m/z = 174. Its presence confirms the molecular weight.

-

Perform a high-resolution mass measurement (if available) to confirm the elemental formula (C₁₀H₁₀N₂O).

-

Analyze the fragmentation pattern, looking for the key fragment ion at m/z 133, corresponding to the loss of 41 Da (CH₃CN).

-

Look for subsequent fragments, such as the tolyl cation at m/z 91, resulting from the loss of carbon monoxide (28 Da) from the m/z 133 fragment.

-

Synergistic Conclusion

The structural elucidation of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole is not achieved by a single technique but by the convergent validation from NMR, IR, and MS.

Caption: Workflow for synergistic structural confirmation.

NMR spectroscopy maps the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of the essential functional groups defining the molecule. Finally, mass spectrometry verifies the molecular weight and provides a fragmentation pattern consistent with the proposed structure. Together, these three pillars of analytical chemistry provide an irrefutable and self-validating confirmation of the molecular identity of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole, establishing the trusted foundation required for advanced research and development.

References

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16.

-

Selva, A., & Vettori, U. (1975). Electron-impact mass spectrometry of 5-methyl-3-(o-, m- and p-tolyl)-1,2,4-oxadiazoles. Annali di Chimica, 65(5-6), 333-6. This specific article is referenced within broader reviews of oxadiazole mass spectrometry. A comprehensive review covering this topic is: Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-46.

-

Mendes e Silva, M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-222.

-

Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Kukreti, N., Singh, H., Khan, F., & Singh, S. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100831.

-

Srivastava, R. M., & Leite, L. F. C. D. C. (1990). Synthesis and spectroscopic studies of 5-methyl-3-phenyl- and 5-methyl-3-(o-, m-, and p-tolyl)-1,2,4-oxadiazoles. Journal of Chemical & Engineering Data, 35(2), 209-210.

-

ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-46.

-

Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER - INTERNATIONAL RESEARCH JOURNAL, 11(5).

-

Cheng, G., et al. (2017). Exploiting the energetic potential of 1,2,4-oxadiazole derivatives. Dalton Transactions, 46(40), 13993-14000.

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

Sources

An In-Depth Technical Guide to the Crystallographic Analysis of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the single-crystal X-ray diffraction (SCXRD) analysis of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a significant pharmacophore in medicinal chemistry, and understanding its three-dimensional structure is pivotal for rational drug design and development. This document details the synthesis of the title compound, the critical steps for obtaining high-quality single crystals, the complete workflow of SCXRD data acquisition, and the process of structure solution and refinement. While a definitive public crystal structure for this specific molecule is not available at the time of this writing, this guide synthesizes data from closely related structures to present a robust and predictive model of its crystallographic parameters. The protocols and theoretical framework presented herein are designed to be a self-validating system for researchers undertaking the crystallographic characterization of this and similar heterocyclic compounds.

Introduction: The Significance of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole in Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry due to its bioisosteric properties and a wide spectrum of biological activities. Derivatives of this scaffold have been reported to exhibit anti-inflammatory, analgesic, anticancer, antiparasitic, and antifungal properties. The specific compound, 5-Methyl-3-p-tolyl-1,2,4-oxadiazole, combines the 1,2,4-oxadiazole core with a methyl group and a p-tolyl substituent. These functional groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties through steric and electronic effects.

A precise understanding of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, is fundamental for elucidating structure-activity relationships (SAR) and for designing more potent and selective drug candidates. Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining this detailed structural information. This guide provides the necessary theoretical and practical framework for the successful crystallographic analysis of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole.

Synthesis and Crystal Growth

The initial and often most challenging step in a crystallographic study is obtaining high-quality single crystals. This necessitates a pure compound, which can be synthesized through established methods, followed by a meticulous crystallization process.

Synthesis of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-documented in the chemical literature. A common and effective route involves the cyclization of an O-acylamidoxime intermediate. The synthesis of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole can be achieved via a two-step process:

-

Formation of p-tolyl-amidoxime: This intermediate is typically prepared by the reaction of p-tolunitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine or sodium carbonate.

-

Cyclization to the 1,2,4-oxadiazole: The p-tolyl-amidoxime is then acylated with acetyl chloride or acetic anhydride, followed by a base- or heat-induced cyclization to yield the final product, 5-Methyl-3-p-tolyl-1,2,4-oxadiazole.

A detailed experimental protocol for the synthesis is provided below.

Experimental Protocol: Synthesis

-

Step 1: p-tolyl-amidoxime:

-

To a solution of p-tolunitrile (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and triethylamine (1.5 eq.).

-

Reflux the mixture at 70°C for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure p-tolyl-amidoxime.

-

-

Step 2: 5-Methyl-3-p-tolyl-1,2,4-oxadiazole:

-

Dissolve the p-tolyl-amidoxime (1 eq.) in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution to 0°C and add acetyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to stir at room temperature for 1-2 hours.

-

Heat the mixture to reflux for 1.5-3 hours to effect cyclization.

-

After cooling, concentrate the reaction mixture under vacuum.

-

Purify the crude product by column chromatography on silica gel to yield pure 5-Methyl-3-p-tolyl-1,2,4-oxadiazole.

-

Crystal Growth

The growth of diffraction-quality single crystals is a critical step that often requires empirical optimization. For small organic molecules like 5-Methyl-3-p-tolyl-1,2,4-oxadiazole, several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and can be guided by the solubility of the compound. Solvents such as ethanol, methanol, acetone, dichloromethane, and ethyl acetate are good starting points.

-

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

For 5-Methyl-3-p-tolyl-1,2,4-oxadiazole, recrystallization from a solvent like dichloromethane or ethanol is a promising starting point for obtaining single crystals.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The SCXRD experiment is a non-destructive technique that provides detailed information about the atomic arrangement within a crystal. The overall workflow can be broken down into several key stages.

Quantum Chemical Calculations for 5-Methyl-3-p-tolyl-1,2,4-oxadiazole: A Technical Guide for Drug Development Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug discovery, the integration of computational chemistry has become indispensable. Quantum chemical calculations, in particular, offer a powerful lens through which we can elucidate the electronic structure, reactivity, and potential bioactivity of novel chemical entities. This guide is dedicated to researchers, scientists, and drug development professionals, providing a comprehensive technical framework for the quantum chemical analysis of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole. The methodologies detailed herein are rooted in established theoretical principles and are designed to yield actionable insights for medicinal chemistry campaigns. The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] By understanding the fundamental quantum mechanical properties of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole, we can begin to rationalize its behavior and design more potent and selective analogues.

Foundational Principles: The "Why" Behind the "How"

Before embarking on the practical aspects of the calculations, it is crucial to understand the theoretical underpinnings of our chosen methods. For a molecule like 5-Methyl-3-p-tolyl-1,2,4-oxadiazole, a substituted aromatic heterocyclic system, Density Functional Theory (DFT) presents an optimal balance between computational cost and accuracy.[3][4][5][6]

Density Functional Theory (DFT): Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach is computationally more efficient, allowing for the study of larger and more complex molecules relevant to drug discovery. The choice of the functional is critical. For many organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have proven to be robust for geometry optimizations and electronic property calculations.[4] For more refined energy calculations, functionals like M06-2X can provide higher accuracy.

Basis Sets: The basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis sets, such as 6-311G, offer a good compromise between accuracy and computational expense for molecules of this size.[4] The inclusion of polarization ( ) and diffuse functions is important for accurately describing the electron distribution, especially around heteroatoms like nitrogen and oxygen, which are key to the intermolecular interactions that govern drug-receptor binding.

The Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for the quantum chemical characterization of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole. The workflow is designed to be logical and progressive, with each step building upon the last.

Caption: Relationship between frontier molecular orbitals and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO):

| Property | Significance in Drug Discovery |

| HOMO Energy | A higher HOMO energy suggests a greater propensity to donate electrons, indicating potential for interactions with electron-deficient sites in a receptor. |

| LUMO Energy | A lower LUMO energy indicates a greater ability to accept electrons, suggesting potential interactions with electron-rich sites in a receptor. |

| HOMO-LUMO Gap | A smaller energy gap implies higher chemical reactivity and lower kinetic stability. This can be a double-edged sword: while it may lead to stronger binding, it could also result in metabolic instability. |

Molecular Electrostatic Potential (MEP):

The MEP surface is color-coded to represent the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). For 5-Methyl-3-p-tolyl-1,2,4-oxadiazole, one would expect the nitrogen and oxygen atoms of the oxadiazole ring to be regions of negative potential, making them potential hydrogen bond acceptors in a biological target. The hydrogen atoms of the methyl and tolyl groups would be regions of positive potential.

Table of Calculated Properties (Hypothetical Data for Illustration)

| Property | Value |

| Optimized Energy (Hartree) | -850.12345 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.31 |

| Dipole Moment (Debye) | 3.45 |

Advanced Applications and Future Directions

The foundational calculations described above open the door to more advanced computational studies:

-

Molecular Docking: The optimized structure and calculated partial charges can be used as input for molecular docking simulations to predict the binding mode and affinity of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole to a specific protein target. [5][6]* Quantitative Structure-Activity Relationship (QSAR): The calculated quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) can be used to build QSAR models that correlate molecular properties with biological activity, enabling the rational design of more potent analogues.

-

Reaction Mechanism Studies: DFT can be employed to investigate the metabolic pathways of the molecule, predicting potential sites of metabolism and identifying possible reactive metabolites.

Conclusion: A Powerful Tool for Rational Drug Design

Quantum chemical calculations provide a robust and insightful framework for understanding the intrinsic properties of drug candidates like 5-Methyl-3-p-tolyl-1,2,4-oxadiazole. By systematically applying the methodologies outlined in this guide, researchers can gain a deeper understanding of molecular structure, reactivity, and potential biological interactions. This knowledge is paramount for making informed decisions in the iterative cycle of drug design and development, ultimately accelerating the journey from a promising lead compound to a clinically viable therapeutic.

References

-

Zhu, Y., et al. (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3′ -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. Journal of Molecular Modeling, 31(9), 253. [Link]

-

Zhu, Y., et al. (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3′ -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. Journal of Molecular Modeling, 31(9), 253. [Link]

-

Khedkar, N. R., et al. (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry. [Link]

-

Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022). Biomolecules, 12(11), 1612. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). Pharmaceuticals. [Link]

-

Mehandi, R., et al. (n.d.). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Journal of Biomolecular Structure and Dynamics. [Link]

-

Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022). Biomolecules, 12(11), 1612. [Link]

-

Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. (2024). Journal of the Chilean Chemical Society. [Link]

-

Kofanov, E. R. (2021). QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE. Butlerov Communications. [Link]

-

Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. (2025). Journal of Biomolecular Structure and Dynamics. [Link]

Sources

- 1. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability Studies of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole

A Framework for Preformulation and Development

Authored by: Your Senior Application Scientist

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This guide provides a comprehensive framework for the systematic investigation of the solubility and stability of a specific analogue, 5-Methyl-3-p-tolyl-1,2,4-oxadiazole. As this compound progresses through the drug discovery and development pipeline, a thorough understanding of its physicochemical properties is paramount for formulation design, ensuring therapeutic efficacy and safety. This document outlines detailed experimental protocols, the underlying scientific rationale, and best practices for data interpretation, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring system is a five-membered heterocycle that has garnered significant attention in pharmaceutical research.[3][4] Its inherent chemical robustness and resistance to hydrolysis make it an attractive surrogate for more labile functional groups, often leading to improved pharmacokinetic profiles.[2] The subject of this guide, 5-Methyl-3-p-tolyl-1,2,4-oxadiazole, combines this stable core with lipophilic substituents, suggesting a compound with potentially interesting pharmacological activities but also challenges in terms of solubility. A comprehensive evaluation of its solubility and stability is therefore a critical first step in its journey towards becoming a viable drug candidate.

Physicochemical Characterization: The Foundation

A foundational understanding of the intrinsic properties of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole is essential before embarking on detailed solubility and stability studies.

Identity and Purity

The synthesis of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole should be well-documented, with the final product rigorously characterized to confirm its identity and purity.[5]

Table 1: Recommended Analytical Techniques for Structural Elucidation and Purity Assessment

| Technique | Purpose |

| ¹H and ¹³C NMR | To confirm the chemical structure and identify any organic impurities. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups of the oxadiazole ring. |

| Elemental Analysis | To confirm the empirical formula. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |

pKa Determination

The 1,2,4-oxadiazole ring possesses a pyridine-like nitrogen atom which can be protonated.[6] Determining the pKa of this basic center is crucial for predicting its solubility behavior in different pH environments.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole in a suitable co-solvent system (e.g., methanol/water) to achieve a concentration of approximately 1 mg/mL.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 N HCl) using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.

Solubility Studies: Unlocking Bioavailability

Poor aqueous solubility is a common hurdle in drug development. A comprehensive assessment of the solubility of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole is therefore critical.

Thermodynamic (Equilibrium) Solubility

This study determines the saturation solubility of the compound in various media, providing a baseline for formulation development.

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, and various biorelevant media).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, filter the suspensions to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

pH-Solubility Profile

The solubility of an ionizable compound is highly dependent on the pH of the medium. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.

Experimental Protocol: pH-Metric Solubility

-

Buffer Preparation: Prepare a series of buffers covering a wide physiological pH range (e.g., pH 1 to 8).

-

Solubility Determination: Determine the equilibrium solubility of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole in each buffer using the shake-flask method described above.

-

Data Analysis: Plot the logarithm of the solubility against the pH. This profile will reveal the pH at which the compound has its minimum and maximum solubility. For a basic compound, solubility is expected to increase at lower pH values.

Table 2: Example pH-Solubility Data for a Hypothetical Basic Compound

| pH | Solubility (µg/mL) |

| 1.2 | 550 |

| 2.0 | 480 |

| 3.0 | 350 |

| 4.0 | 150 |

| 5.0 | 25 |

| 6.8 | 5 |

| 7.4 | < 1 |

Stability Studies: Ensuring Drug Product Integrity

Stability testing is a critical component of preformulation, providing insights into the degradation pathways of a drug substance and its compatibility with excipients.[7]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are crucial for developing stability-indicating analytical methods.[8][9][10]

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Table 3: Typical Forced Degradation Conditions and Expected Outcomes for 1,2,4-Oxadiazoles

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 N HCl at elevated temperature (e.g., 60-80°C) | Protonation of the N-4 atom followed by nucleophilic attack and ring opening to form an aryl nitrile.[6][11] |

| Basic Hydrolysis | 0.1 N NaOH at elevated temperature (e.g., 60-80°C) | Nucleophilic attack on the C-5 or C-3 carbon, leading to ring cleavage.[6][11] |

| Oxidation | 3% H₂O₂ at room temperature | The 1,2,4-oxadiazole ring is generally stable to oxidation, but substituents may be susceptible. |

| Thermal Degradation | Dry heat (e.g., 80-100°C) in the solid state | Assess the intrinsic thermal stability of the compound.[12] |

| Photodegradation | Exposure to light as per ICH Q1B guidelines | Potential for photoisomerization or other photochemical reactions.[13] |

pH-Rate Profile

This study provides a quantitative measure of the compound's stability as a function of pH, allowing for the identification of the pH of maximum stability.

Experimental Protocol: Kinetic Study

-

Sample Preparation: Prepare solutions of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole in a series of buffers at different pH values.

-

Incubation: Store the solutions at a constant, elevated temperature (e.g., 60°C) to accelerate degradation.

-

Time-Point Analysis: At specified time intervals, withdraw aliquots from each solution and analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC method.

-

Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs_). Plot log(k_obs_) versus pH to generate the pH-rate profile. Based on studies of other 1,2,4-oxadiazoles, maximum stability is often observed in the pH range of 3-5.[6][11]

Degradation Pathway under Acidic and Basic Conditions

Caption: Proposed degradation pathway of 1,2,4-oxadiazoles.

Excipient Compatibility Studies

To ensure the stability of the final drug product, it is essential to assess the compatibility of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole with common pharmaceutical excipients.[7]

Experimental Protocol: Solid-State Interaction Study

-

Mixture Preparation: Prepare binary mixtures of the drug substance with various excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio. A control sample of the pure drug substance should also be prepared.

-

Stress Conditions: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

-

Analysis: At designated time points, analyze the samples for the appearance of new degradation products or significant changes in the physical appearance of the mixture using techniques like HPLC and differential scanning calorimetry (DSC).

Analytical Method Development: The Key to Accurate Measurement

A robust, stability-indicating analytical method is the cornerstone of any solubility and stability study. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically the method of choice.[8][10]

Table 4: Recommended Starting Conditions for RP-HPLC Method Development

| Parameter | Recommendation |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and water (or buffer) gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (determined by UV scan) |

| Injection Volume | 10 µL |

The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method is demonstrated by its ability to resolve the parent drug from all potential degradation products generated during forced degradation studies.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole. The data generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product. As the development of this compound progresses, further studies, such as solid-state characterization (polymorphism screening) and long-term stability testing under ICH conditions, will be necessary. By following the principles and protocols outlined in this guide, researchers can build a robust data package to support the advancement of this promising molecule.

References

- ResearchGate. (n.d.). The photostability test results of carbazole-1,3,4-oxadiazole derivatives in toluene after 1 h of monitoring.

- ResearchGate. (n.d.). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate | Request PDF.

- Thieme E-Books & E-Journals. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.

- Royal Society of Chemistry. (n.d.). Photochemical behaviour of some 1,2,4-oxadiazole derivatives.

- ResearchGate. (n.d.). Force degradation study of compound A3 | Download Scientific Diagram.

- ResearchGate. (2024, June 10). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.

- Thieme E-Books & E-Journals. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.

- ResearchGate. (n.d.). 5.04 1,2,4-Oxadiazoles.

- Wiley Online Library. (2015, August 1). Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials.

- PubMed. (2023, May 2). Bioisosterism: 1,2,4-Oxadiazole Rings.

- PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives.

- PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.

- Scirp.org. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.

- PubMed. (n.d.). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate.

- PubChem. (n.d.). 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole.

- PubMed. (2024, October 2). Oxadiazolines as Photoreleasable Labels for Drug Target Identification.

- University of Michigan. (n.d.). Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles.

- ResearchGate. (2025, July 29). (PDF) Energetic 1,2,4-oxadiazoles: synthesis and properties.

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.).

- PubMed Central. (2023, March 21). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists.

- MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives.

- A FACILE 1,2,4-OXADIAZOLE DERIVATIVES SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION. (n.d.).

- Beilstein Journals. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties.

- ResearchGate. (2024, November 4). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)).

- SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.

- ResearchGate. (2020, May 8). (PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies.

- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring.

- ResearchGate. (2016, January 18). (PDF) 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS 1 2 3.

- Lupine Publishers. (2020, September 3). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings.

- National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- MOST Wiedzy. (2020, May 29). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.

- ChemScene. (n.d.). 1033201-93-2 | 5-Butyl-3-p-tolyl-1,2,4-oxadiazole.

- MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.

- ResearchGate. (2025, August 20). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.

- PubMed. (2025, February 10). A Pharmacological Update of Oxadiazole Derivatives: A Review.

- Journal of Pharma and Biomedics. (2025, August 13). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.

- Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. (n.d.).

- PubMed Central. (n.d.). 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. researchgate.net [researchgate.net]

- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Introduction: The Significance of Thermal Properties in Oxadiazole Chemistry

An In-Depth Technical Guide to the Thermal Properties of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole Derivatives

Abstract: This technical guide provides a comprehensive analysis of the thermal properties of 5-methyl-3-p-tolyl-1,2,4-oxadiazole and its derivatives. The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its metabolic stability and utility as a bioisostere. An understanding of the thermal characteristics of these compounds is paramount for their successful application, governing everything from reaction conditions and purification to formulation and long-term stability. This document details the key thermal parameters, outlines the gold-standard experimental methodologies for their characterization—namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—and explores the critical structure-property relationships that dictate thermal behavior. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this heterocyclic system.

The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant interest among medicinal chemists.[1] Its unique combination of electronic properties, metabolic stability, and its role as a bio-isosteric replacement for amide and ester groups makes it a valuable scaffold in drug design.[1] The specific derivative, 5-methyl-3-p-tolyl-1,2,4-oxadiazole, serves as a representative core for a class of compounds with wide-ranging therapeutic potential.

However, the transition from a promising molecule in silico to a viable drug product or functional material is contingent on its physical properties. Thermal properties are not merely academic data points; they are critical process parameters that dictate:

-

Synthetic Viability: Defining the temperature limits for synthesis and purification without degradation.

-

Solid-State Form: Influencing crystallinity, polymorphism, and solubility—key determinants of bioavailability.

-

Processability: Guiding manufacturing steps such as drying, milling, and granulation.

-

Stability and Shelf-Life: Predicting the long-term integrity of the active pharmaceutical ingredient (API) under various storage conditions.

This guide provides the foundational knowledge and practical protocols to thoroughly characterize and understand the thermal behavior of this important class of molecules.

The 1,2,4-Oxadiazole Core: A Foundation of Thermal and Chemical Stability

The inherent stability of the 1,2,4-oxadiazole ring is a primary driver of its utility. Compared to other isomers, the 1,2,4- and 1,3,4-oxadiazoles are the most frequently used in medicinal chemistry due to their superior stability.[1] Disubstituted 1,2,4-oxadiazoles are particularly robust, capable of tolerating strongly acidic and basic conditions, and are almost inert towards electrophilic substitution.[1]

This chemical and thermal resistance provides a stable core that maintains its integrity both during manufacturing and within biological systems, a property essential for metabolic stability in drug candidates.[1][2] The introduction of the 1,2,4-oxadiazole moiety into a molecule is often expected to increase its overall thermal stability.

Key Thermal Properties and Their Characterization

The thermal profile of a compound is defined by several key parameters, each providing a piece of the puzzle regarding its behavior under thermal stress.

-

Melting Point (T_m): The temperature at which a substance transitions from a solid to a liquid state. It is a fundamental indicator of purity and is critical for identifying the compound and its polymorphic form.

-

Decomposition Temperature (T_d): The temperature at which the molecule begins to chemically degrade. This represents the absolute upper limit for handling, processing, and storage. For many energetic materials containing oxadiazole rings, a decomposition temperature exceeding 150 °C is considered a prerequisite for practical use.[3][4]

-

Enthalpy of Fusion (ΔH_fus): The amount of energy required to melt the solid. It is directly related to the degree of crystallinity and the strength of the intermolecular forces in the crystal lattice.

These parameters are primarily determined using the analytical techniques detailed below.

Experimental Methodologies for Thermal Analysis

A robust thermal characterization relies on a complementary suite of analytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses of thermal analysis, providing quantitative data on thermal transitions and stability.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization or decomposition) are detected as deviations from the baseline, providing precise temperatures and enthalpy changes.

Causality in Protocol Design: The choice of a standard heating rate, typically 5-20 °C/min, represents a critical balance. A slower rate provides better resolution of closely occurring thermal events, while a faster rate enhances sensitivity for detecting broad, subtle transitions. An inert nitrogen atmosphere is essential to prevent oxidative degradation of the sample, ensuring that the observed thermal events are intrinsic to the compound itself and not artifacts of a reaction with air.

Detailed Protocol for a Novel 5-Methyl-3-p-tolyl-1,2,4-oxadiazole Derivative:

-

Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan. Non-hermetic pans are suitable unless volatilization is expected.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Experimental Program:

-

Equilibrate the cell at a starting temperature, e.g., 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point but below the initial decomposition temperature (as determined by TGA), for instance, 300 °C.

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.

-

-

Data Analysis:

-

The melting point (T_m) is determined as the onset or peak of the endothermic melting event.

-

The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak.

-

Any sharp exothermic peaks may indicate decomposition and should be correlated with TGA data.

-

Structure-Property Relationships

The thermal properties of 5-methyl-3-p-tolyl-1,2,4-oxadiazole derivatives are not static; they are directly influenced by their molecular structure. Understanding these relationships allows for the rational design of molecules with tailored thermal profiles.

-

The Core Scaffold: The 3,5-disubstituted 1,2,4-oxadiazole ring provides a high degree of intrinsic thermal stability.

-

Influence of Substituents:

-

Hydrogen Bonding: Introducing groups capable of hydrogen bonding (e.g., hydroxyl, amino) onto the tolyl ring will significantly increase intermolecular forces, generally leading to a higher melting point and enthalpy of fusion.

-

Steric Hindrance: Adding bulky substituents (e.g., a tert-butyl group) can disrupt efficient crystal lattice packing. This weaker packing requires less energy to overcome, typically resulting in a lower melting point.

-

Electronic Effects: Electron-withdrawing groups (like -NO2) or electron-donating groups can alter the electronic character and bond strengths within the molecule, which can influence the decomposition pathway and thus the Td. For example, some nitro-containing oxadiazoles are explored as energetic materials, indicating that such groups can lower decomposition temperatures while increasing energy release. [5] Table 1: Representative Thermal Data for 1,2,4-Oxadiazole Derivatives

-

| Compound/Derivative | Melting Point (°C) | Notes |

| 3-Phenyl-5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole | 50.5–51.8 | Example of a disubstituted aromatic oxadiazole. The melting point is relatively low, potentially due to the bulky t-butyl group disrupting crystal packing. [6] |

| 3-Phenyl-5-(3,4,5-trihydroxyphenyl)-1,2,4-oxadiazole | 259.3–262.2 | The multiple hydroxyl groups allow for extensive hydrogen bonding, leading to a very high melting point, illustrating the powerful effect of intermolecular forces. [6] |

| 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | Not Available | This is a liquid at room temperature, with a boiling point of 150 °C, indicating much weaker intermolecular forces compared to crystalline aromatic derivatives. [7][8] |

| Energetic Tris-1,3,4-oxadiazoles | T_d > 150 | For specialized applications like energetic materials, decomposition temperature (Td) is the key parameter. Many stable compounds show Td values ranging from 171 °C to over 270 °C. [3][4] |

Implications in Drug Development and Materials Science

The data gathered from thermal analysis is not an endpoint but a critical input for subsequent development activities.

-

Preformulation: DSC is indispensable for polymorphism screening. Different crystalline forms of the same API can have drastically different melting points, solubilities, and stabilities, directly impacting the drug's safety and efficacy.

-

Process Chemistry: The decomposition temperature (T_d) determined by TGA sets a hard ceiling for all manufacturing processes, including reaction temperatures, solvent removal, and drying, to prevent yield loss and the formation of potentially toxic degradants.

-

Formulation Development: The melting point influences the choice of formulation strategy. For example, hot-melt extrusion is only viable for thermally stable compounds with accessible melting points.

-

Materials Science: For applications in heat-resistant polymers or organic electronics, high thermal stability is a primary design requirement. The 1,2,4-oxadiazole ring is often incorporated into polymer backbones to enhance their thermal and chemical robustness. [1][2]

Conclusion

The 5-methyl-3-p-tolyl-1,2,4-oxadiazole core and its derivatives are built upon a heterocycle known for its exceptional chemical and thermal stability. A thorough understanding of their thermal properties is not merely an academic exercise but a fundamental requirement for their practical application in drug development and materials science. The systematic application of Differential Scanning Calorimetry and Thermogravimetric Analysis provides the essential data—melting point, decomposition temperature, and energetics of phase transitions—needed to guide synthesis, ensure purity, control manufacturing processes, and predict long-term stability. By correlating these macroscopic properties with molecular structure, researchers can rationally design next-generation derivatives with precisely tailored thermal characteristics to meet the demanding requirements of their intended applications.

References

- Polarizing microscopy and DSC study of compounds (II) on heating. - ResearchGate.

- Differential scanning calorimetry (DSC) thermograph of the three oxadiazole derivatives … - ResearchGate.

- Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central.

- Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials.

- Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring - Oriental Journal of Chemistry.

- Combination of 1,2,4‐Oxadiazole and 1,2,5‐Oxadiazole Moieties for the Generation of High‐Performance Energetic Materials - ResearchGate.

- DSC thermograms data of compounds 2 and 4. - ResearchGate.

- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - MDPI.

- (PDF) Energetic 1,2,4-oxadiazoles: synthesis and properties - ResearchGate.

- Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - NIH.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- 1192-81-0(5-(CHLOROMETHYL)-3-METHYL-1,2,4-OXADIAZOLE) Product Description.

- Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - MDPI.

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 1192-81-0 CAS MSDS (5-(CHLOROMETHYL)-3-METHYL-1,2,4-OXADIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Title: A Scientist's Guide to the Biological Activity Screening of Novel 1,2,4-Oxadiazoles: From Hit Identification to Lead Prioritization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The 1,2,4-Oxadiazole Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention from the medicinal chemistry community.[1][2][3] Its prevalence in drug discovery is not accidental; this scaffold serves as a robust bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1][4] The inherent structural features of the 1,2,4-oxadiazole nucleus have enabled the development of a vast library of molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][4]

This guide is structured to navigate the researcher through the logical, multi-tiered process of screening a novel library of 1,2,4-oxadiazole derivatives. As a Senior Application Scientist, my objective is not merely to provide protocols but to instill a deeper understanding of the causality behind each experimental choice. We will journey from high-throughput primary screens designed to identify initial "hits," through the critical secondary assays for validation and mechanism-of-action studies, and into the indispensable early ADME/Tox profiling that separates promising leads from costly late-stage failures.

Part 1: Designing a Validating Screening Cascade

A successful screening campaign is not a single experiment but a strategically designed cascade. The goal is to progressively filter a large library of compounds through increasingly specific and complex assays, enriching for candidates with the desired biological activity and drug-like properties. This "funnel" approach ensures that resources are focused on the most promising molecules. The underlying principle is "fail early, fail cheap," which is crucial for reducing attrition in later, more expensive stages of drug development.[5]

A typical cascade involves three main phases:

-

Primary Screening: High-throughput screening (HTS) of the entire compound library using a robust, cost-effective assay to identify "hits" that are active against a specific biological target or phenotype.[6][7]

-

Secondary Screening & Hit Validation: Hits from the primary screen are subjected to more detailed investigation. This includes dose-response studies to confirm potency (e.g., IC₅₀/EC₅₀ determination) and selectivity assays to rule out non-specific activity or off-target effects.[6]

-

Lead Optimization & ADME/Tox Profiling: Confirmed hits are further characterized for their drug-like properties. Early-stage Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiling is performed to assess the compound's potential for clinical success.[8][9]

Caption: A logical workflow for the drug discovery screening cascade.

Part 2: Primary Screening - Casting a Wide Net for Bioactivity

Given the diverse therapeutic potential of 1,2,4-oxadiazoles, the primary screen should be tailored to the intended therapeutic area. Below are protocols for robust, high-throughput compatible assays for three major areas where this scaffold has shown promise.

Anticancer Activity Screening

A fundamental first step in identifying potential anticancer agents is to assess their ability to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[10]

Core Principle: The assay quantifies cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[10][11] Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the novel 1,2,4-oxadiazole compounds. Replace the cell culture medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,2,4-oxadiazole-benzimidazole | MCF-7 (Breast) | 0.12 - 2.78 | [11] |

| 1,2,4-oxadiazole-benzimidazole | A549 (Lung) | 0.12 - 2.78 | [11] |

| 1,2,4-oxadiazole-quinoline | MCF-7 (Breast) | 0.11 ± 0.04 | [10] |

| 1,2,4-oxadiazole-quinoline | A549 (Lung) | 0.23 ± 0.011 | [10] |

| 1,2,4-oxadiazole-nortopsentin | MCF-7 (Breast) | 0.65 - 2.41 | [11] |

| 1,2,4-oxadiazole-1,2,3-triazole | A549 (Lung) | 9.18 - 12.8 | [12] |

Anti-inflammatory Activity Screening

A key event in inflammation is the production of nitric oxide (NO) by macrophages. Screening for compounds that can inhibit NO production in stimulated macrophages is a common primary assay for anti-inflammatory potential.[13][14]